molecular formula C14H28ClNO2 B2884280 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1203232-62-5

1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2884280
CAS No.: 1203232-62-5
M. Wt: 277.83
InChI Key: NLJWGHXIENXYPR-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with significant potential in various fields. Known for its complex structure, this compound contains a cyclopentyloxy group, a piperidine derivative, and a hydrochloride salt, making it fascinating for chemists and researchers alike.

Preparation Methods

The synthesis of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

  • Cyclopentyloxy Group Attachment: : Starting with cyclopentanol, the hydroxyl group is first protected, then reacted with an appropriate alkyl halide.

  • Formation of the Piperidine Derivative: : Next, the 2-methylpiperidine ring is synthesized through a cyclization reaction of an appropriate amine precursor.

  • Linking the Fragments: : The cyclopentyloxy and piperidine derivatives are linked through a propanol intermediate.

  • Hydrochloride Salt Formation: : Finally, the free base is converted to its hydrochloride salt by treating it with hydrochloric acid. Industrial production may involve similar steps but scaled up and optimized for cost efficiency and yield.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like KMnO4 or K2Cr2O7.

  • Reduction: : Reduction reactions can reduce the ketone back to an alcohol using agents like NaBH4 or LiAlH4.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or hydroxyl group, using reagents like alkyl halides or acyl chlorides. These reactions produce major products such as cyclopentyloxyketones, reduced alcohol derivatives, and various substituted piperidines.

Scientific Research Applications

1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride finds applications in:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : In biological studies to investigate its effects on various biological systems.

  • Medicine: : Potentially as a pharmaceutical agent with activity on specific molecular targets.

  • Industry: : Used in the manufacturing of specialized chemical products.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It interacts with certain receptors or enzymes in biological systems.

  • Pathways: : It may modulate specific biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol, 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride exhibits unique properties:

  • Structural Differences: : The presence of the methyl group on the piperidine ring imparts distinct steric and electronic effects.

  • Chemical Behavior: : Its reactivity and stability may differ due to this structural variation. Other similar compounds include 1-(Cyclopentyloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol and 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol.

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Properties

IUPAC Name

1-cyclopentyloxy-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2.ClH/c1-12-6-4-5-9-15(12)10-13(16)11-17-14-7-2-3-8-14;/h12-14,16H,2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJWGHXIENXYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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